8-Mercaptoadenosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Canonical SMILES

Here's what we can gather from the available resources:

Identification

-Mercaptoadenosine is identified as an adenosine derivative with a thiol group (-SH) attached at the 8th position of the adenine ring. This modification differentiates it from the common nucleoside adenosine. [Source: "The Nucleic Acids: An Annotated Bibliography of Current Literature" by E.M. Bradbury]

Potential Roles

Due to the limited research, it's difficult to pinpoint specific functions of 8-Mercaptoadenosine in biological systems. However, its structural similarity to adenosine suggests potential roles in cellular processes that involve adenosine signaling. Adenosine is known to play a part in various functions, including regulating energy metabolism, blood flow, and cell communication. Source: [National Institutes of Health: )]

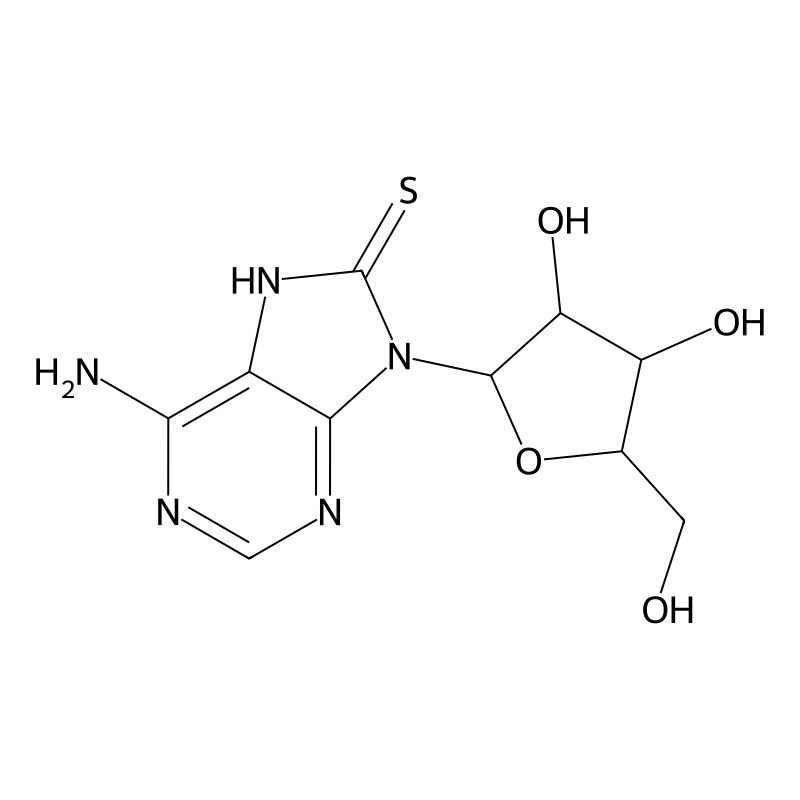

8-Mercaptoadenosine is a sulfur-containing derivative of adenosine, characterized by the presence of a thiol (-SH) group at the 8-position of the purine ring. This modification imparts unique chemical and biological properties to the compound, making it an interesting subject for research in medicinal chemistry and biochemistry. The molecular formula for 8-mercaptoadenosine is C₁₃H₁₈N₄O₄S, and its structural representation showcases the typical adenosine framework with an additional sulfur atom.

- Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under oxidative conditions.

- Nucleophilic Substitution: The thiol group can act as a nucleophile, reacting with electrophiles to form thioethers or other sulfur-containing compounds.

- Redox Reactions: It can participate in redox reactions where the sulfur atom undergoes oxidation or reduction, influencing its biological activity and stability.

The reactivity of 8-mercaptoadenosine is often compared to other nucleosides, with its thiol group providing distinct pathways for reaction mechanisms, particularly in biological systems .

8-Mercaptoadenosine exhibits notable biological activities, primarily due to its structural similarity to adenosine. Key aspects include:

- Antioxidant Properties: The thiol group contributes to antioxidant activity, scavenging free radicals and protecting cells from oxidative stress.

- Enzyme Modulation: It can influence various enzymatic pathways by serving as a substrate or inhibitor for enzymes that interact with nucleotides.

- Cytotoxic Effects: Some studies suggest that 8-mercaptoadenosine may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in cancer therapy

The synthesis of 8-mercaptoadenosine can be achieved through several methods:

- Direct Substitution: Starting from adenosine or its derivatives, a thiolating agent (e.g., hydrogen sulfide or thiourea) can be used to introduce the mercapto group at the 8-position.

- Chemical Modification: Existing nucleosides can be chemically modified through reactions such as nucleophilic substitution or reduction of suitable precursors.

- Enzymatic Methods: Enzymatic approaches utilizing specific enzymes that catalyze the introduction of sulfur into nucleoside structures are also explored.

These methods allow for the production of 8-mercaptoadenosine with varying degrees of purity and yield depending on the reaction conditions employed .

8-Mercaptoadenosine has several potential applications:

- Pharmaceutical Development: Its unique properties make it a candidate for drug development, particularly in targeting diseases related to oxidative stress and cancer.

- Biochemical Research: It serves as a valuable tool in studies involving nucleotide metabolism and enzyme kinetics.

- Diagnostic Tools: Due to its reactivity, it could be utilized in biosensors or assays designed to detect specific biochemical changes in cells

Studies investigating the interactions of 8-mercaptoadenosine with various biomolecules reveal its potential role in modulating biochemical pathways:

- Protein Binding: Research indicates that 8-mercaptoadenosine can bind to specific proteins, influencing their activity and stability.

- Nucleotide Interactions: Its similarity to adenosine allows it to interact with adenosine receptors, potentially affecting signaling pathways involved in cellular responses .

These interactions highlight its significance in both basic research and therapeutic contexts.

Several compounds share structural similarities with 8-mercaptoadenosine. Below is a comparison highlighting their unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Adenosine | Nucleoside | Natural substrate for various biological processes |

| 8-Thioguanosine | Nucleoside | Contains sulfur at the same position; used in cancer therapy |

| 2-Mercaptoadenosine | Nucleoside | Thiol group at position 2; different biological activity |

| S-Adenosylmethionine | Sulfonium compound | Involved in methylation reactions; essential for cellular metabolism |

The presence of the thiol group at the 8-position distinguishes 8-mercaptoadenosine from these compounds, imparting unique chemical reactivity and biological functions that warrant further exploration .

8-Mercaptoadenosine (CAS 3001-45-4) is a sulfur-modified nucleoside derivative of adenosine. Its molecular formula is C₁₀H₁₃N₅O₄S, with a molecular weight of 299.31 g/mol. The IUPAC name is 6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-8-thione, reflecting its stereochemical configuration. The structure comprises:

- A purine base with a thiol (-SH) group at the 8th position.

- A β-D-ribofuranose sugar moiety with hydroxyl groups at the 2', 3', and 5' positions.

- Four defined stereocenters in the ribose ring, confirmed by NMR and X-ray crystallography.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Purine Modifications | Thiol group at C8 replaces the hydrogen in adenosine |

| Sugar Configuration | Ribose in β-D-configuration with 2',3',5'-hydroxyl groups |

| Stereochemistry | 2R,3R,4S,5R in the ribose moiety |

| Tautomeric Forms | Thione (C=S) dominant at physiological pH |

Physico-chemical Characteristics

8-Mercaptoadenosine exhibits distinct properties due to its thiol group and ribose backbone:

Table 2: Physico-chemical Properties

| Property | Value/Description |

|---|---|

| Melting Point | Decomposes above 178°C |

| Boiling Point | 640.3°C at 760 mmHg (predicted) |

| Density | 2.18 g/cm³ |

| Solubility | Soluble in DMF-water (1:1), slightly in DMSO and methanol (heated) |

| pKa | 12.90 ± 0.70 (thiol group) |

| LogP | -1.9 (indicating high polarity) |

| UV λmax (pH 7) | 298 nm (ε = 2.74 × 10⁴ M⁻¹cm⁻¹) |

| Stability | Light-sensitive; requires storage at 2–8°C under inert gas |

The thiol group confers redox sensitivity, enabling disulfide bond formation under oxidative conditions. The ribose hydroxyl groups participate in hydrogen bonding, influencing solubility and crystal packing.

Structural Representation

The compound exhibits four defined stereocenters within its molecular architecture [3]. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as C1=NC(=C2C(=N1)N(C(=S)N2)[C@H]3C@@HO)N [2] [6]. This notation captures the complete connectivity and stereochemical information of the molecule.

The International Chemical Identifier key for 8-mercaptoadenosine is QILZVYQRHGBEAR-UUOKFMHZSA-N, providing a unique digital fingerprint for unambiguous identification across chemical databases [2] [3].

Chemical Registry and Database Identifiers

8-Mercaptoadenosine is officially registered under Chemical Abstracts Service number 3001-45-4 [2] [3] [6]. The compound maintains consistent identification across multiple international chemical databases and regulatory systems.

Table 1: Chemical Database Identifiers for 8-Mercaptoadenosine

| Database/Registry | Identifier |

|---|---|

| CAS Registry | 3001-45-4 |

| PubChem | 10615718 |

| ChemSpider | 8791083 |

| European Community | 878-721-2 |

| MDL Number | MFCD01318026 |

| Nikkaji Number | J605.480C |

The European Community number 878-721-2 facilitates regulatory identification within European Union chemical legislation frameworks [2]. The PubChem compound identifier 10615718 provides access to comprehensive chemical information within the National Center for Biotechnology Information database system [2].

Systematic Nomenclature and Synonyms

The systematic nomenclature of 8-mercaptoadenosine follows International Union of Pure and Applied Chemistry conventions for nucleoside derivatives [2]. The complete systematic name incorporates both the purine base modification and the ribose sugar component with full stereochemical specification.

Alternative Chemical Names

The compound is recognized by several synonymous chemical names in scientific literature [2] [3] [32]. The designation "8-Thioadenosine" emphasizes the sulfur substitution at the 8-position [32]. The name "7,8-Dihydro-8-thioxo-adenosine" reflects the tautomeric form involving the thione functionality [2] [3].

Additional recognized synonyms include "8-mercapto-adenosine" and "Adenosine,7,8-dihydro-8-thioxo-" [2] [3]. These alternative nomenclatures appear frequently in chemical literature and database entries, facilitating comprehensive literature searches and chemical identification.

Table 2: Physical and Chemical Properties of 8-Mercaptoadenosine

| Property | Value |

|---|---|

| CAS Number | 3001-45-4 |

| Molecular Formula | C₁₀H₁₃N₅O₄S |

| Molecular Weight (g/mol) | 299.31 |

| IUPAC Name | 6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-8-thione |

| European Community Number | 878-721-2 |

| PubChem CID | 10615718 |

| InChI Key | QILZVYQRHGBEAR-UUOKFMHZSA-N |

| Physical State | Solid |

| Storage Temperature | 2-8°C |

Structural Analysis and Molecular Characteristics

The molecular architecture of 8-mercaptoadenosine incorporates distinctive structural features that differentiate it from the parent adenosine molecule [2]. The introduction of sulfur at the 8-position creates a thione tautomeric system that significantly influences the electronic properties of the purine ring system [3].

Stereochemical Configuration

The ribose component maintains the natural β-anomeric configuration at the glycosidic linkage [2]. The four asymmetric centers within the ribose sugar exhibit the (2R,3R,4S,5R) absolute configuration, consistent with naturally occurring ribonucleosides [2] [3].

The monoisotopic mass of 8-mercaptoadenosine is precisely 299.068825 atomic mass units [3]. This precise mass value enables accurate identification through high-resolution mass spectrometry techniques.